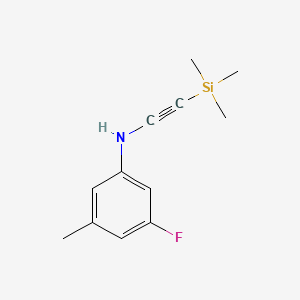
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine: is an organic compound with the molecular formula C12H16FNSi It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group attached to a phenylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylphenylamine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 5-fluoro-3-methylphenylamine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The phenylamine core can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The trimethylsilanylethynyl group can be involved in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are used.
Major Products:
Substitution Products: Derivatives with different substituents replacing the fluorine atom.
Oxidation Products: Compounds with oxidized phenylamine cores.
Coupling Products: New molecules with extended carbon chains or rings.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand or substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, while the trimethylsilanylethynyl group can influence its lipophilicity and bioavailability.
Comparison with Similar Compounds
5-Fluoro-2-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
3-Methyl-2-trimethylsilanylethynyl-phenylamine: Similar structure but lacks the fluorine atom.
5-Fluoro-3-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
Uniqueness:
Structural Features: The combination of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group makes 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine unique.
Properties
Molecular Formula |
C12H16FNSi |
|---|---|
Molecular Weight |
221.35 g/mol |
IUPAC Name |
3-fluoro-5-methyl-N-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16FNSi/c1-10-7-11(13)9-12(8-10)14-5-6-15(2,3)4/h7-9,14H,1-4H3 |
InChI Key |
ZUGQQKSCKLHSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


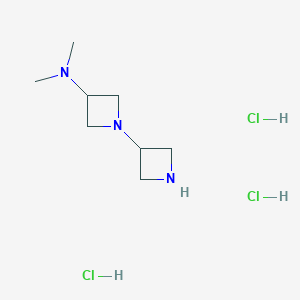
![Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate](/img/structure/B13907705.png)

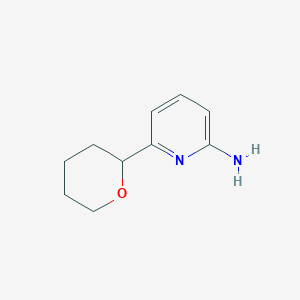

![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
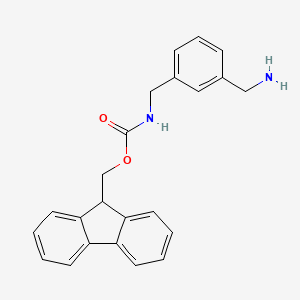

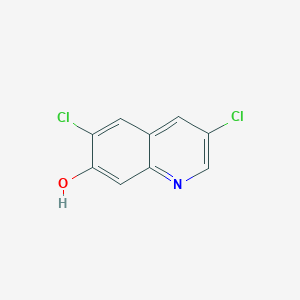
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
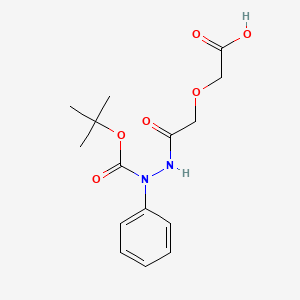
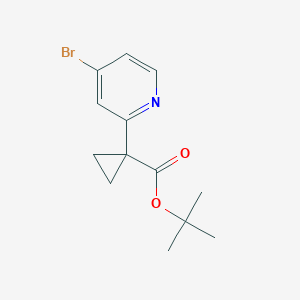
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)
